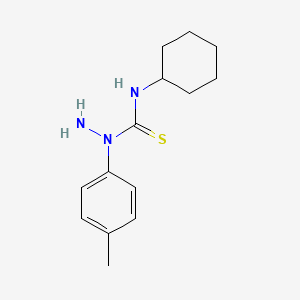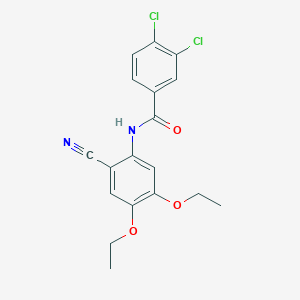![molecular formula C22H27NO4 B11088302 3-[(2-Phenylbutanoyl)amino]-3-[4-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B11088302.png)
3-[(2-Phenylbutanoyl)amino]-3-[4-(propan-2-yloxy)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ISOPROPOXYPHENYL)-3-[(2-PHENYLBUTANOYL)AMINO]PROPANOIC ACID is a synthetic organic compound. It is characterized by the presence of an isopropoxy group attached to a phenyl ring, an amide linkage, and a propanoic acid moiety. Compounds with such structures are often explored for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ISOPROPOXYPHENYL)-3-[(2-PHENYLBUTANOYL)AMINO]PROPANOIC ACID typically involves multiple steps:
Formation of the isopropoxyphenyl intermediate: This can be achieved by reacting 4-hydroxyphenyl with isopropyl bromide in the presence of a base such as potassium carbonate.
Amide bond formation: The intermediate is then reacted with 2-phenylbutanoyl chloride in the presence of a base like triethylamine to form the amide linkage.
Introduction of the propanoic acid moiety:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropoxy group or the phenyl ring.
Reduction: Reduction reactions could target the amide linkage or the carboxylic acid group.
Substitution: The phenyl ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a phenol derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Biological Studies: It may be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Medicine
Drug Development: The compound could be explored for its potential as a drug candidate, particularly if it exhibits any pharmacological activities.
Industry
Material Science: It might find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-ISOPROPOXYPHENYL)-3-[(2-PHENYLBUTANOYL)AMINO]PROPANOIC ACID would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar propanoic acid moiety.
Naproxen: Another NSAID with a similar structural framework.
Uniqueness
3-(4-ISOPROPOXYPHENYL)-3-[(2-PHENYLBUTANOYL)AMINO]PROPANOIC ACID is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C22H27NO4 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
3-(2-phenylbutanoylamino)-3-(4-propan-2-yloxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H27NO4/c1-4-19(16-8-6-5-7-9-16)22(26)23-20(14-21(24)25)17-10-12-18(13-11-17)27-15(2)3/h5-13,15,19-20H,4,14H2,1-3H3,(H,23,26)(H,24,25) |
InChI Key |
MYIWNIXDOMVDLE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-N-(4-methoxyphenyl)-4-oxo-3-(2-phenylethyl)-2-[(2-phenylethyl)imino]-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11088225.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(E)-(2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11088232.png)

![5-(Pyridin-4-yl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine](/img/structure/B11088243.png)
![2-[(8-Methoxyquinolin-5-yl)sulfonyl]-3-(3-nitrophenyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B11088250.png)

![ethyl 4-{3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11088257.png)
![5-chloro-N-[1-(4-hydroxybenzyl)cyclohexyl]pentanamide](/img/structure/B11088262.png)
![(2Z)-3-benzyl-4-oxo-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11088267.png)
![1,1'-Cyclohexane-1,4-diylbis[3-(4-methoxyphenyl)(thiourea)]](/img/structure/B11088270.png)
![2-[5'-Benzyl-3'-[2-(methylthio)ethyl]-2,4',6'-trioxo-3',3A',4',5',6',6A'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]-N,N-diethylacetamide](/img/structure/B11088274.png)
![Ethyl 4-{[4-(9-acridinyl)piperazino]sulfonyl}benzoate](/img/structure/B11088280.png)
![2-[N-(12-Dihydroacenaphthylen-5-YL)methanesulfonamido]-N-(4-fluorophenyl)acetamide](/img/structure/B11088310.png)
![5-Chloro-3-(2,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11088317.png)
